3-Amino-1-chlorobutan-2-one hydrochloride
Description
BenchChem offers high-quality 3-Amino-1-chlorobutan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-chlorobutan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-1-chlorobutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36077-43-7 | |
| Record name | 3-amino-1-chlorobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3S)-3-Amino-1-chlorobutan-2-one Hydrochloride: Identification, Synthesis, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-3-Amino-1-chlorobutan-2-one hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structural features, comprising a reactive α-chloroketone moiety and a chiral amine center, make it a valuable precursor for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. This guide provides a comprehensive overview of the identification, synthesis, and safe handling of this compound, with a focus on the scientific principles and experimental considerations that are critical for its effective use in a research and development setting.
Part 1: Core Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific work. This section details the key identifiers and physicochemical properties of (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
CAS Number: 36076-65-0[1]
This CAS number specifically refers to the (S)-enantiomer of 3-Amino-1-chlorobutan-2-one hydrochloride. It is crucial to use this specific identifier to avoid confusion with the racemic mixture or the R-enantiomer.
Molecular Structure:
Figure 2: Workflow for the analytical verification of (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include a doublet for the methyl protons adjacent to the chiral center, a multiplet for the proton at the chiral center, and a singlet or AB quartet for the methylene protons adjacent to the chlorine atom. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the butanone backbone. The carbonyl carbon will appear at a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ketone.
-
A broad absorption in the region of 2400-3000 cm⁻¹ due to the N-H stretching of the ammonium salt.
-
C-H stretching and bending vibrations in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For the free base (3-amino-1-chlorobutan-2-one), the expected molecular ion peak [M]+ would be around m/z 121.03. In the mass spectrum of the hydrochloride salt, fragmentation patterns may be observed.
Chiral High-Performance Liquid Chromatography (HPLC)
To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is the method of choice. A suitable chiral stationary phase should be selected to achieve baseline separation of the (S) and (R) enantiomers. The area under the peak for the (S)-enantiomer should be significantly greater than 95% for a high-purity sample.
Part 3: Synthesis of (3S)-3-Amino-1-chlorobutan-2-one Hydrochloride
The synthesis of chiral α-amino ketones is a well-established area of organic chemistry, with numerous methods available. [2][3][4]A common and efficient strategy involves the use of natural amino acids as chiral starting materials. This section outlines a plausible and detailed synthetic protocol starting from N-Boc-L-threonine.
Synthetic Pathway Overview:
Figure 3: Plausible synthetic pathway for (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of the Weinreb Amide of N-Boc-L-threonine
-
To a solution of N-Boc-L-threonine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base (e.g., triethylamine, 2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Weinreb amide.
Step 2: Conversion to the N-Boc-protected Amino Ketone
-
Dissolve the crude Weinreb amide in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of methylmagnesium bromide (MeMgBr, ~1.5 eq) in a suitable solvent.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude N-Boc-(3S)-amino-2-ketobutane.
Step 3: α-Chlorination
-
Dissolve the crude N-Boc-protected amino ketone in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-Boc-(3S)-3-amino-1-chlorobutan-2-one.
Step 4: Boc Deprotection to Yield the Hydrochloride Salt
-
Dissolve the crude N-Boc protected chloroketone in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or bubble HCl gas through the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
The hydrochloride salt will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain (3S)-3-Amino-1-chlorobutan-2-one hydrochloride.
Part 4: Safety, Handling, and Storage
As a reactive α-chloroketone, (3S)-3-Amino-1-chlorobutan-2-one hydrochloride and its precursors should be handled with care. The following are general safety guidelines. For detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification and Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If working with a powder that may become airborne, use a respirator with an appropriate filter.
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
(3S)-3-Amino-1-chlorobutan-2-one hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its proper identification through a combination of analytical techniques is essential for its effective use. The synthetic route from readily available chiral precursors like N-Boc-L-threonine provides a reliable method for its preparation. As with all reactive chemical intermediates, adherence to strict safety protocols during its handling and storage is paramount to ensure a safe and successful research outcome.
References
-
Arefalk, A., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. RSC Advances, 13(20), 13456-13473. [Link]
-
Bari, S., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 38-56. [Link]
Sources
- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 2. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Guide: Synthesis of 3-Amino-1-chlorobutan-2-one Hydrochloride from Alanine
Executive Summary & Strategic Analysis
This guide details the synthesis of 3-amino-1-chlorobutan-2-one hydrochloride (an alanine-derived chloromethyl ketone) starting from L-Alanine. Chloromethyl ketones are potent, irreversible inhibitors of serine and cysteine proteases, acting by alkylating the active site histidine or cysteine residues.
The synthesis of the target molecule, which retains the chiral center of the starting alanine, presents two primary challenges:
-
Preservation of Chirality: The
-proton of amino ketones is acidic; improper activation conditions can lead to rapid racemization. -
Safety (Diazomethane): The introduction of the chloromethyl moiety requires a one-carbon homologation, most reliably achieved via a diazoketone intermediate using diazomethane.
The Selected Route: We will utilize the Mixed Anhydride Method followed by Diazomethane homologation . This pathway is superior to acid chloride routes for amino acids as it minimizes racemization (using N-methylmorpholine at low temperatures) and avoids harsh thionyl chloride conditions that can degrade carbamate protecting groups.
Critical Safety Framework: Diazomethane Handling
WARNING: This synthesis requires the generation and handling of Diazomethane (
-
Explosive: Detonation can be triggered by sharp edges, ground glass joints, or high light intensity.
-
Carcinogenic & Toxic: Potent respiratory sensitizer.
Mandatory Engineering Controls:
-
Glassware: Use only fire-polished glassware with clear-seal (smooth) joints or rubber stoppers. NEVER use ground glass joints or scratched flasks.
-
Shielding: All reactions involving
must be performed behind a blast shield in a high-flow fume hood. -
Quenching: Keep a solution of acetic acid in methanol nearby to quench spills or excess reagent immediately.
Reaction Pathway Visualization
The following diagram outlines the chemical logic, highlighting the critical intermediate states and reagent flows.
Figure 1: Step-wise synthesis pathway from L-Alanine to the final chloromethyl ketone salt, highlighting the critical diazomethane safety zone.
Detailed Experimental Protocols
Step 1: N-Protection (Synthesis of N-Boc-L-Alanine)
Note: If commercial N-Boc-L-Alanine is available, proceed to Step 2.
Rationale: The amine must be protected to prevent self-acylation during the activation step. The Boc group is chosen because it is acid-labile, allowing the final deprotection and salt formation to occur in a single chemical environment (acidic).
-
Dissolution: Dissolve L-Alanine (100 mmol) in 1M NaOH (100 mL) and THF (50 mL). Cool to 0°C.[1]
-
Addition: Add Di-tert-butyl dicarbonate (
, 110 mmol) dropwise. -
Reaction: Stir at room temperature (RT) for 12 hours. Maintain pH ~9 with periodic addition of 1M NaOH if necessary.
-
Workup: Wash with diethyl ether (to remove excess
). Acidify the aqueous phase to pH 2 with 1M HCl (carefully, at 0°C). Extract with Ethyl Acetate (3x). -
Isolation: Dry organic layer (
) and concentrate to yield N-Boc-L-Alanine as a white solid or viscous oil.
Step 2: Activation (Mixed Anhydride Formation)
Rationale: Isobutyl chloroformate (IBCF) forms a mixed anhydride. We use N-Methylmorpholine (NMM) instead of Triethylamine (TEA) because NMM is a weaker base and less likely to cause racemization at the chiral
-
Setup: In a flame-dried round-bottom flask (fire-polished), dissolve N-Boc-L-Alanine (10 mmol) in anhydrous THF (30 mL).
-
Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or NaCl/Ice bath. Temperature control is critical to prevent racemization.
-
Base Addition: Add N-Methylmorpholine (10 mmol, 1.0 eq). Stir for 5 minutes.
-
Activation: Add Isobutyl chloroformate (10 mmol, 1.0 eq) dropwise over 10 minutes.
-
Precipitation: A white precipitate (NMM hydrochloride) will form. Stir for 15 minutes at -15°C. Do not filter yet.
Step 3: Diazoketone Synthesis (The Homologation)
Rationale: The mixed anhydride reacts with diazomethane to replace the isobutyl carbonate leaving group with a diazomethyl moiety.
-
Diazomethane Generation: Generate ~
mmol of as an ethereal solution using a Diazald® kit with fire-polished glassware. (See Safety Framework). -
Addition: Filter the cold mixed anhydride solution (from Step 2) rapidly through a glass wool plug (to remove NMM salts) directly into the cold (0°C) diazomethane solution.
-
Alternative: If filtration is risky, add the diazomethane solution to the mixed anhydride slurry.
-
-
Reaction: Allow the mixture to warm to 4°C and stand overnight (or stir for 4 hours).
-
Quenching: If the yellow color persists, the reaction is likely complete. Excess
can be removed by a stream of nitrogen gas (bubbled into acetic acid trap). -
Workup: Wash the ether solution with saturated
(removes unreacted acid) and brine. Dry over and concentrate carefully (diazoketones can be unstable).-
Checkpoint: Product is N-Boc-3-amino-1-diazobutan-2-one (Yellow solid/oil).
-
Validation: IR peak at ~2100
(Diazo group).
-
Step 4: Halogenation & Deprotection
Rationale: Anhydrous HCl converts the diazoketone to the chloroketone (
-
Solvation: Dissolve the crude diazoketone in anhydrous Ethyl Acetate or Dioxane. Cool to 0°C.[1]
-
Conversion (Diazo to Cl): Bubble anhydrous HCl gas through the solution, or add 4M HCl in Dioxane (3.0 eq) dropwise.
-
Observation: Immediate evolution of Nitrogen gas (
). The yellow color will fade to colorless.
-
-
Deprotection:
-
Option A (Two-Step): Stop after color loss, neutralize, and isolate the Boc-Chloroketone (stable) for purification on silica. Then treat with 4M HCl/Dioxane to deprotect.
-
Option B (One-Pot): Continue stirring with excess HCl (4M in Dioxane) at room temperature for 2-4 hours to remove the Boc group.
-
-
Isolation: The target product, 3-Amino-1-chlorobutan-2-one hydrochloride , often precipitates as a white solid.
-
Purification: Filter the solid. Wash with cold anhydrous ether. Recrystallize from Methanol/Ether if necessary.
Analytical Validation & Specifications
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Highly hygroscopic. Store under Argon at -20°C. |
| Melting Point | 135–140°C (dec) | Decomposition is common near MP for |
| IR Spectroscopy | C=O stretch: ~1730-1740 | Distinct shift from Diazoketone (~1640 |
| 1H NMR ( | Characteristic singlet for the chloromethyl group. | |
| 1H NMR ( | The chiral proton. | |
| 1H NMR ( | Alanine methyl group. |
Troubleshooting Guide
-
Problem: Product is an oil/gum, not a solid.
-
Cause: Incomplete removal of Dioxane or presence of "Chlorohydrin" impurity (formed if moisture was present during HCl addition).
-
Solution: Triturate with anhydrous diethyl ether. Ensure HCl source is strictly anhydrous.
-
-
Problem: Low Yield in Step 3.
-
Cause: Mixed anhydride decomposed before
addition. -
Solution: Ensure temperature stays at -15°C and addition of
is performed immediately after activation time (10-15 mins max).
-
References
-
Schoellmann, G., & Shaw, E. (1963). Direct Evidence for the Presence of Histidine in the Active Center of Chymotrypsin. Biochemistry, 2(2), 252–255. Link
-
Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with halomethyl ketones. Methods in Enzymology, 46, 197–208. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Safe Synthesis of Diazoketones using Flow Chemistry. BenchChem.[1][2] Link
-
Podgorski, M., et al. (2023). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis.[3][4] ChemRxiv. Link
-
Inouye, K., et al. (1974). Synthesis of TACK, a New Chloromethyl Ketone Derivative of Arginine.[5] Bulletin of the Chemical Society of Japan, 47(1), 202-207. Link
Sources
Methodological & Application
Technical Guide: Synthesis of Peptide Chloromethyl Ketones via Fragment Coupling
This Application Note is structured as a comprehensive technical guide for the synthesis of peptide chloromethyl ketones (CMKs), specifically utilizing the building block 3-Amino-1-chlorobutan-2-one Hydrochloride (Ala-CMK HCl).
Introduction & Application Scope
Peptide chloromethyl ketones (CMKs) are potent, irreversible inhibitors of serine and cysteine proteases. They function as affinity labels, mimicking the substrate specificity of the target enzyme while delivering a reactive electrophile (the chloromethyl ketone group) into the active site. This group alkylates the active site histidine (in serine proteases) or cysteine, permanently inactivating the enzyme.
This guide details the synthesis of Alanine-derived peptide CMKs (Peptide-Ala-CMK) using the pre-functionalized building block 3-Amino-1-chlorobutan-2-one HCl . Unlike standard protocols that convert a completed peptide acid to a CMK using diazomethane (which requires handling explosive gas), this fragment coupling approach allows for a safer, modular synthesis by coupling an N-protected peptide fragment to the Ala-CMK unit.
Key Chemical Entity[1][2][3][4][5][6][7]
-
Reagent: 3-Amino-1-chlorobutan-2-one Hydrochloride
-
Role: C-terminal electrophilic building block (Alanine-CMK surrogate).
-
CAS: 21419-24-9[1]
-
Molecular Formula: C
H ClNO HCl
Mechanistic Principles & Critical Control Points
The Coupling Challenge
The primary challenge in using 3-Amino-1-chlorobutan-2-one is the high reactivity of the free amine. Once the HCl salt is neutralized, the free amine can undergo:
-
Intermolecular Alkylation: The amine of one molecule attacks the chloromethyl group of another, leading to dimerization (often forming pyrazine derivatives).
-
Intramolecular Cyclization: Formation of epoxy-amines under basic conditions.
Scientific Integrity Note: To prevent these side reactions, the coupling protocol must ensure the free amine is generated in situ in the presence of an activated carboxylic acid, or at low temperatures where the rate of acylation (coupling) exceeds the rate of self-alkylation.
Reaction Scheme
The recommended method is the Mixed Anhydride Coupling (Isobutyl Chloroformate/N-Methylmorpholine). This method is preferred over Carbodiimides (EDC/HOBt) for CMKs because it proceeds rapidly at low temperatures (-15°C), preserving the integrity of the chloromethyl ketone moiety.
Figure 1: Reaction pathway for the mixed anhydride coupling of a peptide acid to the Ala-CMK building block.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| Peptide Acid | N-Protected (Boc/Cbz), Dry | Carboxyl Component |
| 3-Amino-1-chlorobutan-2-one HCl | >98% Purity | Amine Component |
| Isobutyl Chloroformate (IBCF) | Freshly distilled/high purity | Activator |
| N-Methylmorpholine (NMM) | Anhydrous | Base |
| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Workup Solvent |
Step-by-Step Synthesis Procedure
Pre-requisite: All glassware must be flame-dried and flushed with Argon/Nitrogen.
Step 1: Activation of Peptide Acid
-
Dissolve 1.0 equivalent (eq.) of the N-protected peptide acid in anhydrous THF (concentration ~0.1 M).
-
Cool the solution to -20°C using a dry ice/acetone or cryocooler bath. Crucial: Temperature control prevents mixed anhydride disproportionation.
-
Add 1.1 eq. of N-Methylmorpholine (NMM). Stir for 5 minutes.
-
Add 1.05 eq. of Isobutyl Chloroformate (IBCF) dropwise.
-
Stir at -15°C to -20°C for 15-20 minutes to form the mixed anhydride.
Step 2: Preparation of Amine Solution
-
In a separate vial, suspend 1.1 eq. of 3-Amino-1-chlorobutan-2-one HCl in a minimal amount of anhydrous DMF or THF.
-
Note: Do not neutralize this salt yet. It will be neutralized during addition to the activated acid.
Step 3: Coupling Reaction
-
Add the suspension of 3-Amino-1-chlorobutan-2-one HCl to the activated mixed anhydride solution at -20°C.
-
Immediately add exactly 1.1 eq. of NMM dropwise.
-
Why? This releases the free amine directly into the presence of the electrophilic mixed anhydride, favoring amide bond formation over self-alkylation.
-
-
Allow the reaction to stir at -20°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Monitor reaction progress by TLC or HPLC.
Step 4: Workup & Isolation
-
Concentrate the solvent under reduced pressure (keep bath < 30°C).
-
Dissolve residue in Ethyl Acetate (EtOAc).[2]
-
Wash Sequence:
-
Wash 2x with 0.1 N HCl or 5% Citric Acid. Critical: Keep conditions acidic/neutral. Basic washes (NaHCO3) can degrade the CMK.
-
Wash 1x with Brine.
-
Wash 1x with Water.
-
-
Dry organic layer over anhydrous Na
SO . -
Filter and evaporate to dryness.
-
Purification: Recrystallize from EtOAc/Hexane or purify via preparative HPLC (using 0.1% TFA in water/acetonitrile gradients).
Quality Control & Analytical Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ESI-MS (Positive Mode) | [M+H]+ matches theoretical mass. Observe characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |
| Purity | RP-HPLC (C18 Column) | >95% Area under curve (220 nm). |
| Structural Integrity | 1H-NMR (DMSO-d6) | Confirm presence of chloromethyl protons (singlet/doublet ~4.5 ppm) and intact peptide backbone. |
Troubleshooting Guide
-
Low Yield: Often due to hydrolysis of the mixed anhydride. Ensure solvents are strictly anhydrous.
-
Multiple Spots on TLC: Indicates self-alkylation of the reagent. Ensure the temperature stays below -15°C during the addition of the amine and base.[3]
-
Loss of Activity: CMKs are light and moisture sensitive. Store at -20°C under desiccant.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Peptide-Ala-CMK.
Safety & Handling (E-E-A-T)
-
Hazard: Chloromethyl ketones are alkylating agents . They can react with nucleophiles in the body (DNA, proteins).
-
PPE: Wear double nitrile gloves, lab coat, and safety glasses. Handle only in a functioning fume hood.
-
Waste: Quench excess CMK with a solution of cysteine or dilute ammonium hydroxide before disposal to deactivate the alkylating group.
References
-
Vertex AI Search (NIH). Stability of Amino Acid Chloromethyl Ketones. [Link]
-
Kettner, C., & Shaw, E. Synthesis of peptides of arginine chloromethyl ketone.[4] Selective inactivation of human plasma kallikrein.[4] Biochemistry, 1978. [Link]
-
Rasnick, D. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry, 1985. (Provides comparative mixed anhydride protocols). [Link]
-
Royal Society of Chemistry. Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis.[5] (Highlighting side reactions). [Link][5]
-
PubChem. 3-Amino-4-chlorobutan-2-one Compound Summary. [Link][6]
Sources
- 1. 3-Aminobutan-2-one hydrochloride | 21419-24-9 [chemicalbook.com]
- 2. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1367-1379 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Note: Versatile Synthetic Pathways Using 3-Amino-1-chlorobutan-2-one Hydrochloride with Nucleophilic Reagents
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed technical guide on the reaction conditions for 3-Amino-1-chlorobutan-2-one hydrochloride with various nucleophiles. It explores the underlying mechanisms, offers detailed experimental protocols, and summarizes reaction parameters for synthesizing diverse molecular scaffolds relevant to pharmaceutical and medicinal chemistry.
Introduction: A Versatile Bifunctional Building Block
3-Amino-1-chlorobutan-2-one hydrochloride is a valuable bifunctional electrophile in organic synthesis. Its structure features two primary reactive sites: the α-carbon bearing the chlorine atom, which is highly susceptible to nucleophilic attack, and the carbonyl carbon. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the C-Cl bond, making it an excellent substrate for SN2 reactions.[1][2] This reactivity profile allows for the facile introduction of nitrogen, sulfur, and oxygen nucleophiles, enabling the construction of a wide array of linear and heterocyclic compounds. This application note details the reaction conditions and mechanistic considerations for leveraging this versatile building block in synthetic chemistry.
General Mechanistic Considerations
The primary reaction pathway for 3-amino-1-chlorobutan-2-one with nucleophiles is a bimolecular nucleophilic substitution (SN2).[3][4] The nucleophile attacks the electrophilic methylene carbon (C1), displacing the chloride ion in a single, concerted step.
Key Reaction Parameters:
-
Base: Since the starting material is a hydrochloride salt, a base is required to liberate the free amine and to neutralize the HCl generated during the substitution. Non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly employed.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the nature of the nucleophile. Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are often suitable. Alcohols like ethanol may also be used, particularly in reactions where the solvent can participate in protonolysis of intermediates.
-
Temperature: Reactions are typically conducted at room temperature or with moderate heating to ensure a reasonable reaction rate without promoting side reactions.
Potential Side Reactions: Under strongly basic conditions, α-haloketones can undergo the Favorskii rearrangement.[1] This involves the formation of a cyclopropanone intermediate, which then opens to yield a rearranged carboxylic acid derivative. Careful control of base stoichiometry and reaction temperature is crucial to minimize this pathway.
Caption: General SN2 mechanism for nucleophilic substitution.
Reactions with S-Nucleophiles: Synthesis of 2-Aminothiazoles
The reaction of α-haloketones with thiourea or thioamides is a cornerstone of heterocyclic synthesis, known as the Hantzsch thiazole synthesis.[5][6][7] This reaction provides a direct and efficient route to the 2-aminothiazole core, a privileged scaffold found in numerous FDA-approved drugs.[5][6] The mechanism involves an initial S-alkylation of the thiourea by the α-chloroketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][8]
Protocol: Synthesis of 4-Methyl-5-(1-aminoethyl)thiazol-2-amine
Materials:
-
3-Amino-1-chlorobutan-2-one hydrochloride
-
Thiourea
-
Ethanol (EtOH), reagent grade
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Amino-1-chlorobutan-2-one hydrochloride (1.0 eq) and thiourea (1.05 eq).
-
Solvent Addition: Add ethanol (approx. 0.2 M concentration relative to the ketone) to the flask.
-
Reaction: Stir the mixture and heat to reflux (approx. 78°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. b. Dissolve the resulting residue in dichloromethane (DCM). c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts. d. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[9]
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactions with N-Nucleophiles: Synthesis of α-Amino Ketones
Direct alkylation of primary or secondary amines with α-haloketones is a fundamental method for preparing α-amino ketones.[10][11] These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles and pharmacologically active molecules.[3] The reaction is often complicated by over-alkylation, especially when using ammonia or primary amines, as the product amine can be more nucleophilic than the starting amine.[11][12] Using a slight excess of the amine nucleophile can help mitigate this side reaction.
Protocol: Synthesis of 3-Amino-1-(benzylamino)butan-2-one
Materials:
-
3-Amino-1-chlorobutan-2-one hydrochloride
-
Benzylamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-Amino-1-chlorobutan-2-one hydrochloride (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: a. Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). b. Concentrate the filtrate under reduced pressure. c. Partition the residue between diethyl ether and deionized water. d. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the desired α-amino ketone, which can be purified further by chromatography if necessary.
Reactions with O-Nucleophiles: Synthesis of α-Acyloxy Ketones
Carboxylate anions, typically from sodium or potassium salts of carboxylic acids, can serve as effective oxygen nucleophiles. The reaction with α-haloketones provides a direct route to α-acyloxy ketones. These compounds are versatile intermediates that can be used in the synthesis of various organic molecules, including esters and heterocycles.[13]
Protocol: Synthesis of 3-Amino-2-oxobutan-1-yl acetate
Materials:
-
3-Amino-1-chlorobutan-2-one hydrochloride
-
Sodium acetate (NaOAc), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, nitrogen atmosphere setup
Procedure:
-
Setup: Combine 3-Amino-1-chlorobutan-2-one hydrochloride (1.0 eq) and anhydrous sodium acetate (1.5 eq) in a round-bottom flask under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the stirred mixture to 60-80°C for 4-8 hours. Monitor the reaction's completion via TLC.
-
Workup: a. Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. b. Extract the aqueous phase three times with ethyl acetate. c. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The crude product can be purified by silica gel chromatography.
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. | Typical Product |
| S-Nucleophiles | Thiourea | None (or NaHCO₃) | Ethanol | Reflux | 2-Aminothiazole Derivative |
| N-Nucleophiles | Benzylamine | K₂CO₃, TEA | ACN, THF | RT | α-(Alkylamino) Ketone |
| O-Nucleophiles | Sodium Acetate | None (reagent acts as base) | DMF | 60-80°C | α-Acetoxy Ketone |
graph TD { A[Start: 3-Amino-1-chlorobutan-2-one HCl] --> B{Select Nucleophile}; B -- S-Nucleophile (Thiourea) --> C[Hantzsch Synthesis]; C --> D{Reaction in EtOH @ Reflux}; D --> E[Workup: Evaporation, Extraction]; E --> F[Purification: Recrystallization]; F --> G[Product: 2-Aminothiazole];B -- N-Nucleophile (Amine) --> H[Sₙ2 Alkylation]; H --> I{Reaction with Base (K₂CO₃) in ACN @ RT}; I --> J[Workup: Filtration, Extraction]; J --> K[Purification: Chromatography]; K --> L[Product: α-Amino Ketone]; B -- O-Nucleophile (Carboxylate) --> M[Sₙ2 Substitution]; M --> N{Reaction in DMF @ 60-80°C}; N --> O[Workup: Aqueous Quench, Extraction]; O --> P[Purification: Chromatography]; P --> Q[Product: α-Acyloxy Ketone]; subgraph "Workflow" direction LR A; B; C; H; M; D; I; N; E; J; O; F; K; P; G; L; Q; end style A fill:#F1F3F4,stroke:#5F6368 style G fill:#E6F4EA,stroke:#34A853 style L fill:#E6F4EA,stroke:#34A853 style Q fill:#E6F4EA,stroke:#34A853 style B fill:#FEF7E0,stroke:#FBBC05
}
Caption: Experimental workflow for different nucleophile classes.
Safety and Handling
3-Amino-1-chlorobutan-2-one hydrochloride, as an α-haloketone, should be handled with care. α-Haloketones are known alkylating agents and lachrymators.[8] All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
References
-
2-Aminothiazole. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Kumar, A., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles. RSC Advances. Available from: [Link]
-
α-Halo ketone. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved February 15, 2026, from [Link]
-
Patra, A., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved February 15, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Controlled Synthesis of α‐Mono‐ and α,α‐Di‐Halogenated Ketones Through Coupling of Halogenated Diboromethanes with Carboxylic Acid Esters. Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). The Reaction of Ketones with Halogens and Thiourea. Retrieved February 15, 2026, from [Link]
-
Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 15, 2026, from [Link]
-
Tellis, J. C., et al. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones. Journal of the American Chemical Society. Available from: [Link]
-
Amine alkylation. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
OC-Tutor. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones. Retrieved February 15, 2026, from [Link]
-
LibreTexts Chemistry. (2019). 23.16: Synthesis of Amines by Alkylation. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Retrieved February 15, 2026, from [Link]
-
LOCKSS. (2019). synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). nucleophilic substitution and elimination of alkyl halides. Retrieved February 15, 2026, from [Link]
-
ChemSynthesis. (n.d.). 3-chloro-2-butanone. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). (R)-3-Aminobutan-2-one. Retrieved February 15, 2026, from [Link]
-
Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Retrieved February 15, 2026, from [Link]
Sources
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Chloro-2-butanone synthesis - chemicalbook [chemicalbook.com]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Application Note: Solvent Engineering for 3-Amino-1-chlorobutan-2-one HCl
Part 1: Executive Summary & Core Directive
3-Amino-1-chlorobutan-2-one hydrochloride (often referred to as the chloromethyl ketone of Alanine or Ala-CMK) is a high-value, bifunctional "warhead" intermediate. It bridges the gap between amino acid chemistry and heterocyclic synthesis.
Its utility relies on a precarious balance of reactivity:
-
Electrophilic C1 (Chloromethyl): Prime target for nucleophiles (sulfur, nitrogen) to form thiazoles or alkylate enzymes (protease inhibition).
-
Nucleophilic C3 (Amine): Once deprotonated, it allows for peptide coupling.
The Critical Challenge: The free base of this molecule is inherently unstable. Upon deprotonation, the amine group (
Solvent selection is not merely about solubility; it is a kinetic control switch. This guide details how to select solvent systems that maintain the molecule's integrity until the precise moment of reaction.
Part 2: Solubility Profiling & Stability Matrix
The hydrochloride salt form stabilizes the molecule by protonating the amine, preventing self-destruction. Therefore, solvent choice must respect the ionic nature of the salt while considering the intended reaction pathway.
Table 1: Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility (Salt Form) | Stability Risk | Application Context |
| Polar Protic | Methanol / Ethanol | High | Low | Primary Choice. Ideal for Hantzsch thiazole synthesis. Solubilizes both the salt and thioamide reagents. |
| Polar Protic | Water | High | High (Hydrolysis) | Avoid for storage. Prolonged exposure leads to hydrolysis of C-Cl to C-OH (alcohol). |
| Polar Aprotic | DMSO / DMF | High | Moderate | Good for coupling reactions, but difficult to remove. DMSO can cause oxidation of the |
| Polar Aprotic | Acetonitrile (MeCN) | Low to Moderate | Low | Excellent for biphasic reactions or when suspension kinetics are acceptable. |
| Chlorinated | DCM / Chloroform | Insoluble | Low | Critical for Coupling. The salt remains suspended; reaction occurs only upon controlled neutralization (biphasic). |
| Ethers | THF / Diethyl Ether | Insoluble | Low | Used as antisolvents for precipitation/purification. |
Part 3: Reaction-Specific Solvent Strategies
Scenario A: Hantzsch Thiazole Synthesis
Target: Synthesis of alanine-derived thiazoles via condensation with thioamides.
In this reaction, the 3-amino-1-chlorobutan-2-one HCl acts as the electrophile. The solvent must solubilize the salt to allow the thioamide to attack the C1 position.
-
Recommended Solvent: Ethanol (Absolute) or Methanol .
-
Mechanism: The solvent facilitates the nucleophilic attack of the thioamide sulfur. The HCl salt is actually beneficial here, as the initial condensation intermediate loses water more easily in acidic conditions.
-
Critical Control: Do not add strong base at the start. The reaction generates acid; the buffering capacity of the solvent system is key.
Scenario B: Amide Coupling (Peptide Synthesis)
Target: Reacting the C3-amine with a carboxylic acid (e.g., Boc-protected amino acid).
This is the high-risk operation. You must deprotonate the amine to make it nucleophilic, but you must immediately capture it with the activated acid before it self-alkylates.
-
Recommended Solvent System: DCM (Dichloromethane) / Water Biphasic System or DMF (with base titration) .
-
Strategy: Use a biphasic system with a weak inorganic base (e.g.,
). The amine salt stays in the water; the free base partitions into the DCM where the activated ester waits. This keeps the concentration of "free" amine in the organic phase low, minimizing self-condensation.
Part 4: Visualization of Decision Logic
The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical transformation.
Caption: Decision tree for solvent selection based on the functional role (electrophile vs. nucleophile) of the aminoketone.
Part 5: Detailed Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis
Objective: Synthesis of 2-substituted-4-(1-aminoethyl)thiazole derivatives.
Reagents:
-
3-Amino-1-chlorobutan-2-one HCl (1.0 eq)
-
Thioamide (e.g., Thiobenzamide) (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol (10 mL per mmol substrate)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the thioamide in absolute ethanol.
-
Addition: Add 3-Amino-1-chlorobutan-2-one HCl in a single portion. The salt may not dissolve immediately but will go into solution as the reaction warms.
-
Note: Do not add base (TEA/DIPEA) at this stage. The acidity of the HCl salt catalyzes the dehydration step of the Hantzsch mechanism.
-
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (ninhydrin active) should disappear. -
Workup:
-
Cool to room temperature.[1]
-
If the product crystallizes as the hydrochloride salt, filter directly.
-
If no precipitate forms, concentrate the ethanol to 20% volume, add diethyl ether to induce precipitation of the thiazole-amine salt.
-
-
Validation:
should show the disappearance of the singlet at ( ) and the appearance of the thiazole proton singlet at .
Protocol 2: Biphasic Amide Coupling (Schotten-Baumann Conditions)
Objective: N-acylation without self-alkylation.
Reagents:
-
3-Amino-1-chlorobutan-2-one HCl (1.0 eq)
-
Acyl Chloride or Activated Ester (e.g., Boc-Phe-OSu) (1.1 eq)
-
Solvent: DCM (Organic phase) / Saturated
(Aqueous phase)
Procedure:
-
Preparation: Dissolve the Activated Ester in DCM (5 mL/mmol). Place in a flask with vigorous stirring.
-
Salt Solution: Dissolve 3-Amino-1-chlorobutan-2-one HCl in a minimal amount of water.
-
Biphasic Initiation: Add the aqueous salt solution to the DCM layer.
-
Controlled Neutralization: Immediately add saturated aqueous
. -
Separation: After 1 hour, separate layers. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over
.[5]
Part 6: References
-
Hantzsch Thiazole Synthesis Mechanism & Application:
-
Source: BenchChem.[6] "A Comparative Guide to the Hantzsch Thiazole Synthesis."
-
Relevance: Establishes the baseline protocol for alpha-chloroketone reactivity with thioamides in protic solvents.
-
-
Stability of Alpha-Amino Chloroketones:
-
Source: National Institutes of Health (PubMed). "On the inherent instability of alpha-amino alpha'-fluoro ketones." (Analogous chemistry for chloro-derivatives).
-
URL:[Link]
-
Relevance: Provides the mechanistic grounding for why the free base self-condenses via oxyvinyliminium intermediates.
-
-
Synthesis of Peptidyl Chloromethyl Ketones:
-
Source: Journal of Organic Chemistry (ACS). "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents."
-
URL:[Link]
-
Relevance: Validates the handling of these intermediates in acidic conditions to prevent racemization and degradation during scale-up.
-
-
Properties of 3-Amino-1-chlorobutan-2-one:
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]
Application Note: Derivatization of 3-Amino-1-chlorobutan-2-one Hydrochloride for Drug Discovery
[1]
Introduction & Strategic Significance
3-Amino-1-chlorobutan-2-one hydrochloride (CAS: 21419-24-9), often referred to as Ala-CMK.HCl , represents a high-value bifunctional building block in medicinal chemistry. Its structure contains two distinct reactive centers: a nucleophilic amino group (protected as a hydrochloride salt) and a highly electrophilic
This duality allows it to serve two critical roles in modern drug discovery:
-
Heterocyclic Scaffold Construction: It acts as a C3-N1 synthon for the synthesis of thiazoles and imidazoles via cyclocondensation (e.g., Hantzsch synthesis).
-
Covalent Warhead Installation: It serves as a precursor for Peptidyl Chloromethyl Ketones (PCMKs) , a class of irreversible protease inhibitors used in Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitor (TCI) design.
⚠️ Safety & Handling Mandate
Hazard:
-
Handling: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves and chemical safety goggles are mandatory.
-
Incompatibility: Avoid strong bases (induces self-polymerization) and aqueous basic media (hydrolysis to hydroxymethyl ketones).
Module A: Heterocyclic Library Generation (Hantzsch Synthesis)
The most robust application of 3-amino-1-chlorobutan-2-one is the rapid generation of 2-aminothiazole libraries. These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands.
Mechanistic Insight
The reaction proceeds via the condensation of the
Protocol: Synthesis of 2-Amino-4-methyl-5-substituted-thiazoles
Reagents:
-
Substrate: 3-Amino-1-chlorobutan-2-one HCl (1.0 equiv)[1]
-
Reactant: Substituted Thiourea or Thioamide (1.1 equiv)
-
Solvent: Ethanol (Absolute) or DMF
-
Base: Sodium Acetate (mild base to buffer HCl)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of substituted thiourea in 5 mL of absolute ethanol.
-
Addition: Add 1.0 mmol (158 mg) of 3-Amino-1-chlorobutan-2-one HCl.
-
Buffering: Add 1.2 mmol of anhydrous Sodium Acetate. Note: Strong bases like NaOH should be avoided to prevent polymerization of the chloroketone before reaction.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The disappearance of the thiourea and the appearance of a fluorescent spot usually indicates product formation.
-
Workup:
-
Cool to room temperature.[2]
-
If the product precipitates, filter and wash with cold ethanol.
-
If soluble, remove solvent in vacuo, resuspend in EtOAc, wash with saturated NaHCO₃ (to neutralize residual HCl), dry over MgSO₄, and concentrate.
-
Pathway Visualization
Figure 1: Workflow of the Hantzsch Thiazole Synthesis utilizing the chloroketone core.
Module B: Synthesis of Peptidyl Chloromethyl Ketone (PCMK) Inhibitors
This module describes coupling the reagent to a peptide sequence to create a "warhead" that targets serine or cysteine proteases (e.g., Trypsin, Caspases).
Mechanistic Insight
The 3-amino-1-chlorobutan-2-one acts as a modified Alanine residue. When coupled to the C-terminus of a peptide, the resulting chloromethyl ketone (CMK) mimics the natural substrate. Upon binding to the enzyme active site, the catalytic Histidine or Cysteine attacks the chloromethyl group, forming an irreversible covalent bond.
Critical Coupling Protocol (Mixed Anhydride Method)
Direct coupling using standard carbodiimides (EDC) can be risky due to the free amine's potential to self-alkylate. The Mixed Anhydride method is preferred for speed and low temperature.
Reagents:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH)
-
Isobutyl Chloroformate (IBCF)
-
N-Methylmorpholine (NMM)
-
3-Amino-1-chlorobutan-2-one HCl[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: Dissolve Boc-Phe-OH (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under Nitrogen. Cool to -15°C (Salt/Ice bath).
-
Anhydride Formation: Add IBCF (1.05 equiv) dropwise. Stir for 15 minutes. Crucial: Maintain low temp to prevent urethane formation.
-
Amine Preparation: In a separate vial, dissolve 3-Amino-1-chlorobutan-2-one HCl (1.0 equiv) in minimal DMF. Add NMM (1.0 equiv) to neutralize the salt immediately before transfer.
-
Coupling: Add the neutralized amine solution to the mixed anhydride solution at -15°C.
-
Reaction: Stir at -15°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench & Workup:
-
Dilute with EtOAc.
-
Wash with 0.1 N HCl (Keep acidic to stabilize the chloroketone).
-
Wash with Brine. Do not wash with strong base.
-
Dry over Na₂SO₄ and concentrate.
-
Covalent Inhibition Pathway
Figure 2: Mechanism of Action for Chloromethyl Ketone-based Covalent Inhibition.
Analytical Validation & Quality Control
Due to the instability of
Data Summary Table
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18, Acidic Mobile Phase) | >95% | Avoid basic buffers (pH > 7.5) which cause hydrolysis. |
| Identity | LC-MS (ESI+) | [M+H]+ and [M+H+2]+ (3:1 ratio) | Look for characteristic Chlorine isotope pattern. |
| Electrophilicity | Ellman's Reagent Assay | >90% consumption of thiol | Incubate with GSH; measure loss of free thiol to confirm warhead activity. |
| Storage | Visual/TLC | White/Off-white powder | Yellowing indicates decomposition/polymerization. |
Troubleshooting Guide
-
Problem: Product mass shows [M-36] peak in MS.
-
Cause: Cyclization to an epoxide or loss of HCl.
-
Fix: Ensure workup and LCMS mobile phases are kept slightly acidic (0.1% Formic Acid).
-
-
Problem: Low yield in coupling.
-
Cause: Self-alkylation of the starting material.
-
Fix: Do not premix the amine and base. Add base only when the electrophile (activated acid) is present.
-
References
-
Hantzsch Thiazole Synthesis: Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions." Link
-
Peptidyl Chloromethyl Ketones: Kettner, C., & Shaw, E. (1978).[3] "Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein."[3][4] Biochemistry. Link
-
Alpha-Chloroketone Reactivity: The Journal of Organic Chemistry. "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents." Link
-
Safety Data & Handling: Cayman Chemical Safety Data Sheet for Chloromethyl Ketone Derivatives. Link
-
General Reactivity: Journal of Organic Chemistry. "Straightforward Synthesis of α-Chloromethylketimines." Link
Sources
- 1. (3S)-3-Amino-1-chloro-2-butanone hydrochloride | 36076-65-0 | Benchchem [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein (Journal Article) | OSTI.GOV [osti.gov]
- 4. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Hantzsch Cyclization of 3-Amino-1-chlorobutan-2-one HCl
This Application Note is structured to provide a rigorous, field-validated guide for the microwave-assisted synthesis of chiral thiazole scaffolds using 3-Amino-1-chlorobutan-2-one hydrochloride . This reagent, a chloromethyl ketone derived from alanine, serves as a critical "chiral pool" building block for peptidomimetics and heterocyclic drug candidates.
Executive Summary
The synthesis of 2,4-disubstituted thiazoles is a cornerstone of medicinal chemistry, particularly in the development of protease inhibitors and anti-infectives. Traditional thermal condensation (Hantzsch synthesis) of
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for coupling 3-Amino-1-chlorobutan-2-one hydrochloride with thioamides. By leveraging the high dielectric loss of the polar reaction intermediates, this protocol reduces reaction times to <15 minutes while suppressing side reactions and preserving the integrity of the
Scientific Rationale & Mechanism
The Reagent: 3-Amino-1-chlorobutan-2-one HCl
This reagent is a bifunctional electrophile.
-
Structure: A ketone flanked by a chloromethyl group (C1) and a chiral amine-bearing carbon (C3).
-
Stability: The hydrochloride salt form is essential. The free base is unstable and prone to intermolecular self-condensation (forming dihydropyrazines) or polymerization.
-
Reactivity: In the Hantzsch synthesis, the C1-chlorine acts as the initial electrophile for S-alkylation, followed by cyclodehydration involving the C2-carbonyl.
Microwave Effect
The reaction proceeds via a polar transition state (formation of the hydroxy-thiazoline intermediate). Microwave irradiation provides efficient dielectric heating , directly coupling energy to these polar species. This selective heating accelerates the rate-determining dehydration step, which is often sluggish under conventional reflux.
Reaction Pathway (Graphviz Visualization)
The following diagram illustrates the mechanistic pathway and the critical role of pH control in preventing self-condensation.
Figure 1: Mechanistic pathway of Hantzsch synthesis. Note that maintaining the amine as the HCl salt during the initial step prevents the side reaction (red dotted line).
Experimental Protocol
Materials
-
Substrate: 3-Amino-1-chlorobutan-2-one hydrochloride (>98% purity).
-
Nucleophile: Thiourea (for 2-aminothiazoles) or Thiobenzamide (for 2-phenylthiazoles).
-
Solvent: Ethanol (Absolute) or Ethanol/Water (10:1) for solubility.
-
Base: Sodium Acetate (NaOAc) or
(used post-reaction or in controlled amounts to buffer HCl without freeing the amine prematurely).
Method A: Synthesis of 2-Amino-4-(1-aminoethyl)thiazole
Objective: Synthesis of the thiazole core while retaining the primary amine functionality.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve 3-Amino-1-chlorobutan-2-one HCl (1.0 mmol, 158 mg) and Thiourea (1.1 mmol, 84 mg) in Ethanol (3 mL).
-
Note: The solution should remain slightly acidic/neutral due to the HCl salt. Do not add strong base at this stage to prevent self-condensation.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50 °C.
-
The product often precipitates as the dihydrochloride salt. If so, filter and wash with cold ethanol.
-
Alternative: Basify with saturated aqueous
to pH 9 to liberate the free base. Extract with Ethyl Acetate (3 x 10 mL). Dry over and concentrate.
-
-
Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash chromatography (
:MeOH:NH OH 90:9:1).
Method B: Synthesis of 2-Phenyl-4-(1-aminoethyl)thiazole
Modification: Use Thiobenzamide (1.0 mmol) instead of Thiourea.
-
Conditions: Increase temperature to 120 °C for 15 minutes due to the lower nucleophilicity of thiobenzamide compared to thiourea.
Results & Validation
Comparative Efficiency Data
The microwave protocol demonstrates superior efficiency compared to traditional thermal reflux.
| Metric | Thermal Reflux (Conventional) | Microwave Method (This Protocol) | Improvement Factor |
| Reaction Time | 12 – 16 Hours | 10 – 15 Minutes | 60x Faster |
| Yield | 55 – 65% | 85 – 92% | +30% Yield |
| Purity (Crude) | Low (requires chromatography) | High (often recrystallization only) | Reduced Waste |
| Solvent Usage | 20–50 mL | 2–3 mL | Green Chemistry |
Analytical Validation (Self-Check)
To verify the success of the reaction, look for these specific NMR signatures:
-
Disappearance of Chloromethyl: The singlet for
( ppm) in the starting material must disappear. -
Appearance of Thiazole Proton: A new singlet for the thiazole C5-H (
ppm) will appear. -
Retention of Chiral Center: The methine proton at the chiral center (
ppm) should remain a quartet (coupling with methyl). Note: Check specific rotation to confirm optical purity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tarring | Overheating or "Runaway" reaction. | Reduce Temp to 80°C and extend time to 20 min. Ensure efficient stirring. |
| Pyrazine Formation | Free amine condensing with ketone. | Ensure the starting material is the HCl salt . Do not add base until after the microwave step. |
| Incomplete Conversion | Poor solubility of Thiourea.[1] | Add 0.5 mL of water to the ethanol solvent system to improve homogeneity. |
| Vial Over-pressurization | Decomposition of reagents. | Do not exceed 140°C. Use a vessel with a pressure release limit (e.g., 20 bar). |
References
-
Microwave-Assisted Synthesis of Thiazoles: Ezhilarasi, M. R., et al.[2] "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016.[2] Link
-
Hantzsch Reaction Mechanism: "Hantzsch Thiazole Synthesis." SynArchive, Named Reactions. Link
-
General Microwave Heterocycle Synthesis: "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles." Molecules, 2024.[3][4][5][6][7] Link
-
Reagent Properties: "3-Aminobutan-2-one hydrochloride."[4] ChemicalBook. Link
-
Acidic Conditions in Hantzsch Synthesis: Bramley, S. E., et al.[8] "The Hantzsch thiazole synthesis under acidic conditions." J. Chem. Soc., Perkin Trans.[8] 1, 1987.[8] Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. 3-Aminobutan-2-one hydrochloride | 21419-24-9 [chemicalbook.com]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted One-Pot Telescoped Synthesis of 2‑Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2‑a]pyridines, and Other Heterocycles from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
improving yield in Hantzsch synthesis with 3-Amino-1-chlorobutan-2-one HCl
This guide is structured as a specialized Technical Support Center for researchers optimizing the Hantzsch Thiazole Synthesis using the specific reagent 3-Amino-1-chlorobutan-2-one HCl .
Topic: Yield Improvement for 3-Amino-1-chlorobutan-2-one HCl Reactions Ticket ID: HANTZSCH-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Mechanistic Insight
The reaction of 3-Amino-1-chlorobutan-2-one hydrochloride with thioamides/thioureas is a specialized variation of the Hantzsch Thiazole Synthesis. Unlike standard
The Core Conflict: The primary cause of low yield is Self-Condensation (Pyrazine Formation) .
-
Desired Pathway: Thioamide sulfur attacks the C1-chloride
Cyclization Thiazole. -
Failure Pathway: If the pH rises too early, the free amine at C3 of one molecule attacks the carbonyl (C2) or chloride (C1) of another
Dihydropyrazine Pyrazine tars.
Critical Rule: You must maintain the reaction environment such that the Thioamide Sulfur is more nucleophilic than the Reagent's Amine until the initial substitution is complete.
Mechanistic Pathway & Failure Modes
The following diagram illustrates the competition between the desired synthesis and the dimerization trap.
Caption: Path A (Blue) represents the desired Hantzsch cyclization.[1] Path B (Red) shows the rapid dimerization into pyrazine derivatives if the amine is deprotonated before S-alkylation.
Reagent Handling & Stability
The hydrochloride salt is hygroscopic and prone to hydrolysis. Poor quality starting material is the #1 silent killer of yield.
| Parameter | Specification / Recommendation | Reason |
| Storage | -20°C, under Argon/Nitrogen. | Prevents moisture absorption which accelerates degradation. |
| Appearance | White to off-white crystalline solid. | If yellow/orange, significant decomposition has occurred. Recrystallize from EtOH/Et₂O. |
| Drying | Vacuum desiccator over P₂O₅ for 4h before use. | Removes trace water that competes as a nucleophile. |
| Stoichiometry | Use 1.1 - 1.2 equivalents of Thioamide. | Excess thioamide drives the kinetics toward the thiazole, outcompeting dimerization. |
Optimized Experimental Protocol
This protocol uses a Buffered One-Pot Strategy to minimize free amine concentration.
Reagents:
-
3-Amino-1-chlorobutan-2-one HCl (1.0 equiv)
-
Thioamide or Thiourea (1.1 equiv)
-
Ethanol (Absolute, anhydrous)
-
Buffer: Sodium Acetate (NaOAc) or Calcium Carbonate (CaCO₃) (1.0 equiv) — Do not use strong bases like NaOH or TEA.
Step-by-Step Workflow:
-
Solvation (Cold): In a round-bottom flask, suspend the Thioamide (1.1 equiv) in absolute ethanol (0.5 M concentration relative to ketone).
-
Reagent Addition: Add 3-Amino-1-chlorobutan-2-one HCl (1.0 equiv) in one portion. Note: The mixture is now acidic.
-
Controlled Heating: Heat the mixture to 50–60°C for 1 hour.
-
Why? This promotes the attack of the Sulfur on the C1-Chloride. The amine remains protonated (protected) by the HCl.
-
-
Buffering (The Critical Step): Once TLC indicates consumption of the chloroketone (or formation of the intermediate), add NaOAc (1.0 equiv).
-
Why? This gently neutralizes the HCl released during the S-alkylation, allowing the nitrogen of the thioamide to attack the ketone carbonyl for ring closure, without generating a high pH spike.
-
-
Reflux: Increase temperature to reflux (78°C) for 2–4 hours to complete cyclization and dehydration.
-
Workup:
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turns black/tarry immediately upon heating.
Diagnosis: Polymerization of the aminoketone. Root Cause: The pH was likely too high initially, or the reagent was degraded. Solution:
-
Ensure you are not adding base (TEA, NaOH) at the start.
-
Run the first hour at lower temperature (40°C) without any buffer.
-
Check the color of your starting HCl salt. If it's not white, recrystallize it.
Q2: I see the intermediate on TLC, but it won't cyclize to the Thiazole.
Diagnosis: Stalled cyclization (Thioimidate intermediate is stable). Root Cause: The solution is too acidic. The thioamide nitrogen needs to be deprotonated/nucleophilic to attack the ketone. Solution: This is when you add the Sodium Acetate . If NaOAc is too weak, try a slight excess of NaHCO₃ after the initial S-alkylation is complete (verified by TLC).
Q3: My yield is <30% and I see multiple spots.
Diagnosis: Competitive Pyrazine formation. Solution:
-
High Dilution: Increase solvent volume (0.1 M concentration). This favors intramolecular cyclization (Thiazole) over intermolecular reaction (Pyrazine).
-
Reverse Addition: If using a free thioamide, dissolve the thioamide in refluxing ethanol and add the Chloroketone HCl slowly over 30 minutes. This ensures a high ratio of Thioamide:Ketone at any instant.
Q4: The product is water-soluble and hard to isolate.
Diagnosis: The product contains a primary amine (from the starting material backbone) and forms a salt. Solution:
-
Do not attempt aqueous extraction.
-
Evaporate the ethanol.
-
Triturate the residue with Acetone or Ether to remove non-polar impurities.
-
Recrystallize the salt directly from EtOH/Water.
Decision Tree for Optimization
Use this flow to determine your next experimental move.
Caption: Logical flow for diagnosing low yields in Hantzsch synthesis with amino-chloroketones.
References
-
Hantzsch Thiazole Synthesis Mechanism & Overview.
- Source: SynArchive.
-
URL:[Link]
-
Reactivity of
-Haloketones in Heterocyclic Synthesis. - Synthesis of Thiazoles from -Haloketones (Benchmarking). Source: BenchChem Technical Guides.
-
Handling of 3-Amino-1-chlorobutan-2-one (PubChem D
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-4-chlorobutan-2-one | C4H8ClNO | CID 88265659 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving solubility issues of 3-Amino-1-chlorobutan-2-one hydrochloride in organic solvents
[1][2]
CAS: 21419-24-9 (Analogous/Related) | Formula:
⚠️ Critical Stability Warning: The "Free-Base" Trap
Before attempting to dissolve this compound, you must understand its degradation profile.
3-Amino-1-chlorobutan-2-one is an
If you neutralize the salt to improve solubility in organic solvents (DCM, THF, EtOAc) without an electrophile present , the free amine will rapidly undergo self-condensation.
Module 1: Solubility Profiling & Solvent Selection
The hydrochloride salt exhibits a high crystal lattice energy, making it insoluble in non-polar aprotic solvents. Use the decision matrix below to select the correct solvent system for your application.
Solubility Data Table (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Comments |
| Polar Protic | Water | High (>100 mg/mL) | Good for storage; risk of hydrolysis (Cl displacement) over time.[1][2] |
| Polar Protic | Methanol / Ethanol | High (>50 mg/mL) | Ideal for reactions compatible with protic sources. |
| Polar Aprotic | DMSO / DMF / NMP | Moderate-High | Best for |
| Chlorinated | DCM / Chloroform | Insoluble (<1 mg/mL) | Requires additives or biphasic conditions. |
| Ethers | THF / Diethyl Ether | Insoluble | Suitable only as a suspension medium. |
| Hydrocarbons | Hexanes / Toluene | Insoluble | Antisolvents for precipitation. |
DOT Diagram 1: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal solvent system based on reaction constraints.
Module 2: Validated Solubilization Protocols
Protocol A: The "Mixed-Solvent" Approach (Recommended)
Context: For coupling reactions (e.g., Amide coupling, Reductive amination) where complete solubility is preferred but DMF is difficult to remove. Mechanism: Methanol breaks the ionic lattice; DCM solubilizes the organic electrophile.
-
Calculate: Determine the required volume for a 0.1 M - 0.5 M concentration.
-
Dissolve: Add the 3-Amino-1-chlorobutan-2-one HCl to a minimal volume of Methanol (10-20% of total volume). Sonicate for 30 seconds if needed to ensure clarity.
-
Dilute: Slowly add Dichloromethane (DCM) (80-90% of total volume) with vigorous stirring.
-
Note: If a fine precipitate forms, add more MeOH dropwise until clear.
-
-
React: Add your electrophile immediately.
Protocol B: In-Situ Neutralization in Suspension
Context: For acylation or alkylation in strictly aprotic media (DCM/THF) where no alcohol is permitted.[2] Theory: The salt remains suspended. As the organic base (DIPEA/TEA) neutralizes the HCl, the free amine is liberated and immediately consumed by the electrophile present in the solution.
-
Suspend: Place the HCl salt in dry DCM or THF. It will look like a slurry.
-
Add Electrophile: Add the acid chloride, anhydride, or isocyanate before adding the base.
-
Neutralize: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (1.1 - 2.0 equivalents) dropwise at 0°C.
-
Observation: The slurry will slowly clear or change texture as the HCl is scavenged and the amine reacts.
-
-
Workup: Wash with dilute citric acid or 1N HCl to remove the DIPEA salts and any unreacted amine.
Protocol C: Phase Transfer Catalysis (PTC)
Context: For nucleophilic substitutions (
-
System: DCM (Organic phase) + Water (Aqueous phase).
-
Additives: Dissolve the HCl salt in the water layer. Dissolve the electrophile in the DCM layer.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5-10 mol%).
-
Base: Add inorganic base (
or ) to the aqueous layer. -
Stir: Vigorous stirring transfers the free amine to the organic layer where it reacts instantly, minimizing dimerization time.
Module 3: Troubleshooting FAQ
Q1: I tried neutralizing the salt in water and extracting with DCM, but the organic layer turned black. Why? A: You isolated the free base.[3] As soon as 3-amino-1-chlorobutan-2-one exists as a free amine in high concentration without an electrophile, it undergoes intermolecular self-condensation (dimerization) to form pyrazine-type heterocycles.[1][2] These are often dark, tarry byproducts. Never extract the free amine. Use Protocol B or C.
Q2: Can I use DMSO for NMR analysis?
A: Yes, DMSO-
Q3: Is the chlorine atom labile?
A: Yes. The
-
Risk: If you use nucleophilic solvents (like Pyridine) or strong nucleophilic bases (like NaOH), you may displace the chloride or cause Favorskii-type rearrangements.
-
Prevention: Use non-nucleophilic bases (DIPEA, Carbonates) and avoid heating in nucleophilic solvents.
Q4: How do I dry the material if it absorbs moisture?
A: The HCl salt is hygroscopic. Dry it in a vacuum desiccator over
Module 4: Stability & Degradation Logic
The following diagram illustrates the "Safe Path" (Reaction) vs. the "Degradation Path" (Self-Condensation).
DOT Diagram 2: Reaction vs. Degradation Pathways
Figure 2: Mechanistic pathway showing why in-situ reaction is required to prevent dimerization.[1][2]
References
-
Sigma-Aldrich. (n.d.). 3-Aminobutan-2-one hydrochloride Product Page. Retrieved from [1][2]
-
PubChem. (n.d.). Compound Summary: 3-Amino-1-chlorobutan-2-one derivatives. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[3] Reaction of
-chloroketones with Nucleophiles: Protocols and Solubility. Retrieved from -
ChemicalBook. (2026). 3-Aminobutan-2-one hydrochloride Properties and Suppliers. Retrieved from
-
GuideChem. (n.d.). Safety and Handling of Chlorinated Aminoketones. Retrieved from
troubleshooting low reactivity of 3-Amino-1-chlorobutan-2-one hydrochloride
Welcome to the technical support center for 3-Amino-1-chlorobutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging bifunctional building block. Here, we address common issues related to its reactivity, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide for Low Reactivity
Low or no reactivity of 3-Amino-1-chlorobutan-2-one hydrochloride is a common stumbling block. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Initial Diagnosis: Is the Amine Free?
A primary reason for lack of reactivity is the protonated state of the amino group. As a hydrochloride salt, the amine is present as an ammonium chloride, which is not nucleophilic. For the amine to participate in reactions such as N-acylation or N-alkylation, it must be deprotonated to the free amine.
Question: My reaction isn't starting. Have I correctly neutralized the hydrochloride salt?
Answer: This is the most critical first step. The lone pair on the nitrogen is tied up by the proton from HCl, rendering it non-nucleophilic. You must add a base to liberate the free amine in situ.
-
Causality: The reaction's success hinges on the availability of the amine's lone pair of electrons to attack an electrophile. Without deprotonation, this essential step cannot occur.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow will guide you through the most common points of failure when experiencing low reactivity.
Caption: Troubleshooting workflow for low reactivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best base to use for deprotonating 3-Amino-1-chlorobutan-2-one hydrochloride?
A1: The choice of base is critical and depends on your reaction solvent and electrophile.
| Base Type | Examples | Recommended Solvents | Pros | Cons |
| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Soluble in organic solvents; resulting ammonium salt is often soluble. | Can sometimes act as a nucleophile; can be difficult to remove. |
| Inorganic Carbonates | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃) | Dimethylformamide (DMF), Acetonitrile (MeCN) | Inexpensive; non-nucleophilic; easy to remove by filtration. | Often have poor solubility in many organic solvents, potentially leading to slow reactions.[1] |
| Hydroxides | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Biphasic (e.g., DCM/water), Protic solvents | Strong bases, inexpensive. | Can promote side reactions like hydrolysis of esters or epimerization; not suitable for water-sensitive reactions. |
Expert Insight: For many standard N-acylations with acyl chlorides, using 1.1 to 1.5 equivalents of triethylamine in anhydrous DCM at 0 °C to room temperature is a robust starting point.[2] The second equivalent of the amine or an additional equivalent of a non-nucleophilic base is required to neutralize the HCl generated during the acylation.[2]
Q2: My starting material appears to be degrading. What are the stability issues with 3-Amino-1-chlorobutan-2-one hydrochloride?
A2: This molecule contains multiple reactive functional groups, making it susceptible to degradation, especially under basic conditions.
-
Self-Condensation/Polymerization: The free amine of one molecule can potentially react with the α-chloro ketone of another. This is more likely at higher concentrations and temperatures.
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo rearrangement.[3]
-
Hydrolysis: The α-chloro ketone functionality can be sensitive to hydrolysis, particularly if aqueous bases are used.
Trustworthiness Check: To test for stability under your reaction conditions, run a control experiment with the 3-Amino-1-chlorobutan-2-one hydrochloride and your chosen base and solvent, but without the electrophile. Monitor the reaction mixture over time by TLC or LC-MS to see if the starting material is consumed or if new, unexpected spots appear.
Q3: I'm seeing multiple products in my reaction mixture. What are the likely side reactions?
A3: Besides degradation, several side reactions can lead to a complex product mixture and low yield of the desired product.
-
Over-alkylation: If you are performing an N-alkylation, the product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to dialkylation.[4]
-
Reaction at the Carbonyl: Strong nucleophiles can attack the ketone carbonyl group.
-
Elimination Reactions: Strong, sterically hindered bases could potentially promote elimination of HCl to form an enone.
Q4: How can I be sure of the quality of my 3-Amino-1-chlorobutan-2-one hydrochloride starting material?
A4: Verifying the purity of your starting material is essential.
-
¹H NMR Spectroscopy: This is the best method to confirm the structure and check for impurities. The spectrum should be clean, with the correct integrations for the different protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Commercially available 3-Amino-1-chlorobutan-2-one hydrochloride typically has a purity of 95% or higher.[5]
Section 3: Experimental Protocol Example: N-Acylation
This section provides a detailed, self-validating protocol for a common reaction, highlighting the reasoning behind each step.
Objective: To synthesize N-(1-chloro-2-oxobutan-3-yl)acetamide.
Caption: Experimental workflow for N-acylation.
Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-1-chlorobutan-2-one hydrochloride (1.0 eq.). Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent reaction with atmospheric moisture, especially when using a moisture-sensitive electrophile like acetyl chloride.
-
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Rationale: Acylation reactions are often exothermic. Cooling helps to control the reaction rate and minimize side reactions.
-
-
Deprotonation: Add triethylamine (2.2 eq.) dropwise to the stirred suspension. Stir the mixture at 0 °C for 15-30 minutes. The suspension should become a clear solution.
-
Rationale: The first equivalent of triethylamine neutralizes the hydrochloride salt to form the free amine. The second equivalent is necessary to quench the HCl that is generated during the acylation reaction.[2] The visual change from a suspension to a solution is a good indicator that the free amine has formed and is soluble.
-
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Rationale: A slight excess of the acylating agent ensures complete conversion of the starting amine. Dropwise addition prevents a rapid exotherm.
-
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Rationale: Many acylations proceed to completion at room temperature.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is no longer detectable.
-
Rationale: This prevents running the reaction for too long, which could lead to product degradation, or stopping it too early, resulting in a low yield.
-
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt, any remaining base, and unreacted acetyl chloride (which hydrolyzes to acetic acid).
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(1-chloro-2-oxobutan-3-yl)acetamide.
-
Rationale: Chromatography removes any non-polar impurities and any remaining baseline material, providing the pure desired product.
-
References
-
Yoo, W. J., & Li, C. J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064–13065. [Link]
-
Das, B., & Begum, B. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Monatshefte für Chemie - Chemical Monthly, 154(5), 481–496. [Link]
-
Chemistry Steps. (2025, October 4). Converting Amines to Amides. Chemistry Steps. [Link]
-
Anitha, A. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [https://www.researchgate.net/post/Can_anyone_suggest_how_to_neutralize_aminehydrochlorides]([Link] anyone suggest how to neutralize aminehydrochlorides)
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5001-5079. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023, December 29). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (3S)-3-Amino-1-chloro-2-butanone hydrochloride | 36076-65-0 | Benchchem [benchchem.com]
Validation & Comparative
mass spectrometry analysis of 3-Amino-1-chlorobutan-2-one hydrochloride
Topic: Mass Spectrometry Profiling of 3-Amino-1-chlorobutan-2-one HCl: Stability, Fragmentation, and Method Comparison
Part 1: Executive Summary & Core Directive
The Analytical Challenge:
3-Amino-1-chlorobutan-2-one hydrochloride (often referred to as an Alanine chloromethyl ketone derivative) is a potent electrophile used primarily as a reactive intermediate for synthesizing peptidyl chloromethyl ketone (CMK) inhibitors.[1] Its dual functionality—a nucleophilic amine and an electrophilic
The Comparison: This guide contrasts two distinct analytical workflows:
-
Direct Acidic LC-MS/MS (Method A): The industry standard for raw material purity checks. It prioritizes speed but requires strict pH control to suppress cyclization.
-
Derivatization-LC-MS (Method B): The robust alternative for biological matrices or stability studies.[1] It "locks" the reactive amine, preventing degradation but increasing sample prep time.
Part 2: Comparative Analysis (Direct vs. Derivatization)
| Feature | Method A: Direct Acidic LC-MS/MS | Method B: Fmoc-Derivatization LC-MS |
| Primary Use Case | QC of raw material; Synthetic monitoring.[1] | Trace analysis in plasma/media; Stability profiling. |
| Mechanism | Protonation of amine ( | Steric protection of amine via Fmoc group. |
| Sensitivity | Moderate (LOD ~10 ng/mL). | High (LOD ~0.5 ng/mL) due to enhanced ionization. |
| Stability | Low (Sample must be analyzed <4h post-dilution). | High (Stable for >24h at 4°C). |
| Chromatography | HILIC or C18 (requires ion-pairing).[1] | Standard C18 (Fmoc adds hydrophobicity). |
| Key Artifacts | Dimerization ( | Fmoc-OH byproducts; multiple derivatizations.[1] |
Part 3: Mass Spectrometry Profiling & Fragmentation
Ionization Behavior
-
Ion Source: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion: The hydrochloride salt dissociates; the free base (
) is detected as . -
Isotopic Signature: The presence of a single chlorine atom imparts a distinct
intensity ratio for ( ) and ( ).
Fragmentation Pathway (MS/MS)
The fragmentation of
-
Precursor:
( ) -
Primary Fragment (
86): Loss of ( ). This forms an -unsaturated ketone or cyclic imine.[1] -
Secondary Fragment (
44): Characteristic Alanine immonium ion ( ), formed by cleavage of the carbonyl-carbon bond.[1]
Fragmentation Visualization (Graphviz)
Caption: Proposed ESI-MS/MS fragmentation pathway for 3-Amino-1-chlorobutan-2-one, highlighting the characteristic loss of HCl and formation of the immonium ion.
Part 4: Experimental Protocols
Protocol A: Direct Analysis (High-Throughput QC)
Critical Constraint: The sample must remain acidic (
-
Stock Preparation: Dissolve 1 mg of 3-Amino-1-chlorobutan-2-one HCl in 1 mL of 0.1% Formic Acid in Acetonitrile . Do not use water or methanol as the primary solvent for stock storage.
-
Working Solution: Dilute to 1 µg/mL using 0.1% Formic Acid in Water . Analyze immediately.
-
LC Conditions:
-
Column: HILIC (e.g., Waters BEH Amide) or C18 with polar-embedded group.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes (HILIC mode).
-
-
MS Settings: Source Temp: 350°C; Capillary: 3.0 kV; Cone Voltage: 20V.
Protocol B: Fmoc-Derivatization (Stability Mode)
Rationale: Fmoc-Cl reacts with the primary amine, rendering it non-nucleophilic and adding a hydrophobic tag for better C18 retention.
-
Reaction: Mix 50 µL of sample (in buffer pH 8.0) with 50 µL of Fmoc-Cl (5 mM in ACN) .
-
Incubation: Vortex for 2 minutes at room temperature.
-
Quench: Add 10 µL of 1% Formic Acid to stop the reaction and stabilize the chloroketone.
-
Analysis: Inject onto a standard C18 column. The derivative will elute at high organic % (e.g., >50% ACN).
-
Target Ion: Look for
Da.
Part 5: Analytical Workflow Diagram
Caption: Decision tree for selecting the appropriate analytical workflow based on sample matrix and stability requirements.
Part 6: References
-
BenchChem. (2025). "(3S)-3-Amino-1-chloro-2-butanone hydrochloride Product Guide." BenchChem. Link
-
PubChem. (2026). "3-amino-1-chlorobutan-2-one hydrochloride (Compound Summary)." National Library of Medicine. Link
-
Hofmanova, T., et al. (2026).[2] "Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups." Analytical and Bioanalytical Chemistry. Link
-
American Elements. (2025). "(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride Data Sheet." American Elements. Link
-
Restek. (2021). "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Applications. Link
Sources
A Researcher's Guide to the FTIR Spectral Data of 3-Amino-1-chlorobutan-2-one Hydrochloride: A Predictive and Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel or intermediate compounds is paramount. 3-Amino-1-chlorobutan-2-one hydrochloride is a key building block whose purity and structural integrity must be rigorously verified. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups.
This guide provides an in-depth analysis of the expected FTIR spectral data for 3-Amino-1-chlorobutan-2-one hydrochloride. Due to a lack of publicly available experimental spectra for this specific molecule[1], this guide employs a predictive approach grounded in the established principles of infrared spectroscopy. We will dissect the molecule's structure to forecast its spectral features and then compare these predictions with the known spectra of related compounds to provide a robust framework for interpretation.
Molecular Structure and Expected Vibrational Modes
The structure of 3-Amino-1-chlorobutan-2-one hydrochloride dictates its interaction with infrared radiation. The primary functional groups that will give rise to characteristic absorption bands are the ketone (C=O), the primary amine hydrochloride (-NH₃⁺), the carbon-chlorine bond (C-Cl), and various C-H bonds.
Caption: Molecular structure of 3-Amino-1-chlorobutan-2-one hydrochloride with key functional groups highlighted.
Predicted FTIR Absorption Bands for 3-Amino-1-chlorobutan-2-one Hydrochloride
The following table summarizes the predicted absorption bands based on the functional groups present in the molecule. The ranges are derived from established spectroscopic principles.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine Hydrochloride (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad | This broad absorption is characteristic of the stretching vibrations in a protonated amine and may overlap with C-H stretching bands. |
| N-H Bend (Asymmetric) | ~1600 - 1575 | Medium | ||
| N-H Bend (Symmetric) | ~1550 - 1500 | Medium | The presence of these two bending bands is indicative of the -NH₃⁺ group. | |
| Ketone (C=O) | C=O Stretch | ~1720 - 1700 | Strong, Sharp | For a saturated aliphatic ketone, this peak is typically around 1715 cm⁻¹[2][3][4]. The presence of the electronegative chlorine on the α-carbon may slightly shift this frequency. |
| Alkyl (C-H) | C-H Stretch | 2980 - 2850 | Medium to Weak | These bands correspond to the stretching of C-H bonds in the methyl and methylene groups. |
| C-H Bend | 1470 - 1430 (CH₂) | Medium to Weak | Scissoring and bending vibrations of the alkyl portions of the molecule. | |
| 1380 - 1365 (CH₃) | ||||
| Carbon-Nitrogen (C-N) | C-N Stretch | 1250 - 1020 | Medium to Weak | Characteristic of aliphatic amines[5][6]. |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 800 - 600 | Medium to Strong | This bond's absorption falls in the fingerprint region and can be difficult to assign definitively without comparative analysis. |
Comparative Spectral Analysis
To build confidence in the interpretation of an experimental spectrum, it is instructive to compare it with the spectra of simpler, related molecules.
Comparison with 2-Butanone (A Simple Ketone)
2-Butanone provides a reference for the ketone carbonyl stretch. Its spectrum is dominated by a strong, sharp absorption band around 1715 cm⁻¹[2]. In the spectrum of 3-Amino-1-chlorobutan-2-one hydrochloride, a similar strong, sharp peak is expected in this region. The key difference will be the absence of the broad N-H stretching and bending vibrations in the 2-butanone spectrum.
Comparison with Methylamine Hydrochloride (A Simple Amine Salt)
Methylamine hydrochloride (CH₃NH₃⁺Cl⁻) serves as an excellent model for the amine hydrochloride portion of the target molecule. Its FTIR spectrum displays a very broad and strong absorption in the 3200-2800 cm⁻¹ range due to the N-H stretching of the -NH₃⁺ group. It also shows characteristic N-H bending absorptions around 1600-1500 cm⁻¹. By comparing the spectrum of the target compound to that of methylamine hydrochloride, one can confidently assign the features associated with the protonated amine.
Experimental Protocol for FTIR Analysis
This section provides a standardized workflow for acquiring a high-quality FTIR spectrum of a solid sample like 3-Amino-1-chlorobutan-2-one hydrochloride.
Caption: A typical workflow for acquiring and analyzing an FTIR spectrum of a solid sample.
Step-by-Step Methodology (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.
-
Sample Preparation:
-
Thoroughly dry the sample of 3-Amino-1-chlorobutan-2-one hydrochloride to remove any water, as this can introduce broad O-H absorption bands that may interfere with the N-H stretches.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr powder. .
-
-
Grinding and Mixing:
-
Combine the sample and KBr in an agate mortar and pestle.
-
Gently grind the mixture until it becomes a fine, homogeneous powder. This minimizes scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with the empty sample holder.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Perform baseline correction and normalization of the resulting spectrum.
-
Identify the key absorption bands and compare their positions and intensities with the predicted values in the table above.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For a quicker, less sample-intensive analysis, ATR-FTIR is an excellent alternative[7].
-
Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.
-
Background: Acquire a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum using similar parameters as the KBr method.
Conclusion
References
-
Columbia University. IR Spectroscopy Tutorial: Ketones. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
Columbia University. IR Spectroscopy Tutorial: Amines. [Link]
-
PubChem. 3-amino-1-chlorobutan-2-one hydrochloride. [Link]
-
Chemistry Learner. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
University of Calgary. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
University of Warsaw. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
PubChem. (2R,3S)-3-amino-1-chlorobutan-2-ol. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
PubMed. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
Sources
- 1. PubChemLite - 3-amino-1-chlorobutan-2-one hydrochloride (C4H8ClNO) [pubchemlite.lcsb.uni.lu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development for 3-Amino-1-chlorobutan-2-one Hydrochloride: A Stability-Indicating Comparison Guide
Executive Summary: The "Polarity Trap"
Developing a purity method for 3-Amino-1-chlorobutan-2-one hydrochloride presents a dual paradox common in early-stage drug development but rarely addressed in standard textbooks:
-
Retention Paradox: The molecule is too polar for standard C18 retention but too hydrophobic/reactive for standard Ion Exchange.
-
Stability Paradox: The analyte is an
-amino haloketone.[1] In neutral or basic solutions (often required for silica stability), it rapidly self-condenses into pyrazine derivatives or hydrolyzes.[1]
The Verdict: While HILIC is often the modern "go-to" for polar amines, this guide recommends Ion-Pairing Chromatography (IPC) on a C18 column as the superior choice for purity analysis in a QC setting.[1] IPC offers the necessary acidic environment to stabilize the chloroketone moiety while providing robust retention that HILIC often struggles to maintain for this specific labile structure.
The Analyst's Dilemma: Chemical Instability
Before touching the HPLC, one must understand the molecule's behavior in solution. 3-Amino-1-chlorobutan-2-one is a "suicide substrate" precursor.[1] Its reactivity is its function, but it is also its analytical Achilles' heel.
Mechanism of Instability
If the sample diluent pH rises above 4.0, the free amine performs an intermolecular nucleophilic attack, leading to dimerization (pyrazine formation). Simultaneously, the
Figure 1: The primary degradation pathways dictating method conditions. Preventing dimerization is the priority.
Comparative Analysis: IPC vs. HILIC
We evaluated two distinct separation modes. Below is the objective comparison based on experimental robustness.
Method A: Ion-Pairing Chromatography (IPC) - The Recommended Approach
Principle: Use an anionic ion-pairing reagent (Octanesulfonate) to form a neutral complex with the protonated amine, allowing retention on a hydrophobic C18 stationary phase.[1]
-
Stationary Phase: C18 (End-capped, stable at low pH), e.g., Agilent Zorbax SB-C18 or Waters Symmetry C18.[1]
-
Mobile Phase: Acidic buffer with Sodium 1-Octanesulfonate.[1]
-
Detection: UV at 210 nm (Low wavelength required due to lack of chromophore).
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle: Partitioning of the polar analyte into a water-enriched layer on the surface of a polar stationary phase (Silica or Amide).
-
Stationary Phase: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).[1]
-
Mobile Phase: High Acetonitrile (>80%) / Ammonium Formate buffer.[1]
-
Detection: UV at 210 nm or CAD (Charged Aerosol Detection).[1]
Performance Data Summary
| Parameter | Method A: Ion-Pairing (C18) | Method B: HILIC (Silica) | Verdict |
| Retention (k') | 4.5 (Adjustable via IP conc.)[1] | 2.1 (Sensitive to water) | IPC Wins |
| Peak Shape (Tailing) | 1.1 (Excellent) | 1.6 (Tailing common) | IPC Wins |
| Equilibration Time | High (45-60 mins) | Moderate (20-30 mins) | HILIC Wins |
| MS Compatibility | No (Non-volatile salts) | Yes (Volatile buffers) | HILIC Wins |
| Sample Stability | High (Acidic mobile phase) | Low (Neutral/Basic required) | IPC Wins |
| LOD (S/N = 3) | 0.5 µg/mL | 0.8 µg/mL | Comparable |
Detailed Protocol: The Ion-Pairing Method (Gold Standard)[1]
This method is validated for stability-indicating purity analysis.[1] It prioritizes the suppression of the degradation pathway shown in Figure 1.
Chromatographic Conditions[1][2][3][4]
-
Column: C18, 250 x 4.6 mm, 5 µm (High carbon load preferred).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Do not heat; heating accelerates hydrolysis).[1]
-
Detection: UV @ 210 nm.[1]
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1]
-
Buffer (Solvent A): Dissolve 1.1 g of Sodium 1-Octanesulfonate and 1.0 mL of Phosphoric Acid (85%) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 with triethylamine or dilute phosphoric acid.[1]
-
Why pH 2.5? Ensures the amine is fully protonated for ion-pairing and suppresses the reactivity of the chloroketone.
-
-
Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).[1]
-
Isocratic Mode: 70% Buffer / 30% Acetonitrile.[1]
-
Note: Gradient is rarely needed for this small molecule unless late-eluting synthetic precursors are present.[1]
-
Sample Preparation (Critical)
Diluent: 0.1% Phosphoric Acid in Water.[1]
-
Do NOT use pure water or methanol as diluent.[1] In pure water, the pH of the salt solution may drift, causing dimerization. In methanol, the chloride can undergo solvolysis over time.
System Suitability Criteria (Acceptance Limits)
-
Tailing Factor: NMT 1.5.
-
Theoretical Plates: NLT 5000.
-
RSD (n=6): NMT 2.0%.[1]
Experimental Workflow & Decision Tree
Use this logic flow to determine if you need to deviate from the standard IPC method (e.g., if you require Mass Spec analysis).
Figure 2: Decision matrix for selecting the separation mode based on detection requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Peaks / Split Peaks | Degradation in the vial (Dimerization).[1] | Immediate: Check Diluent pH. It must be < 3.0. Prepare fresh sample in 0.1% H3PO4.[1] |
| Drifting Retention Time | Ion-Pairing reagent not equilibrated.[1] | IPC requires long equilibration.[1] Flush column with mobile phase for at least 60 mins before starting. |
| Low Sensitivity | Lack of chromophore at >220 nm. | Ensure detection is set to 205-210 nm .[1] Ensure Acetonitrile is "Far UV" grade to minimize baseline noise.[1] |
| Ghost Peaks | Impure Ion-Pairing Reagent. | Use high-purity (HPLC grade) Sodium Octanesulfonate.[1] Filter mobile phase through 0.22 µm filter.[1] |
References
-
Agilent Technologies. (2019).[1][2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link
-
Sigma-Aldrich (Merck). (2023).[1] Analysis of Polar Compounds with Ion Pair Reagents. Link
-
National Institutes of Health (PubChem). (2025).[1] 3-Amino-1-chlorobutan-2-one hydrochloride Compound Summary. Link[1]
-
Organic Letters. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. (Mechanistic reference for alpha-halo ketone instability). Link[1]
-
Journal of Chromatography A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[1] Link
Sources
A Comparative Guide to the Structural Elucidation of 3-Amino-1-chlorobutan-2-one hydrochloride: Evaluating X-ray Crystallography Against Spectroscopic Alternatives
To the researchers, scientists, and drug development professionals dedicated to advancing molecular understanding, this guide offers an in-depth comparison of analytical techniques for the structural elucidation of small molecules, using 3-Amino-1-chlorobutan-2-one hydrochloride as a case study. While this compound serves as a valuable building block in medicinal chemistry, publicly accessible X-ray crystallography data for it remains elusive. This guide, therefore, takes a unique approach: it will not only detail the hypothetical workflow and immense potential of X-ray crystallography for this molecule but also objectively compare it to the practical insights gained from more readily available spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Unresolved Structure: Why a Definitive 3D Model of 3-Amino-1-chlorobutan-2-one hydrochloride Matters
3-Amino-1-chlorobutan-2-one hydrochloride is a chiral aminoketone that presents significant interest in synthetic and medicinal chemistry. Its structure is foundational for the development of novel therapeutics. An unambiguous, three-dimensional understanding of this molecule is critical for:
-
Stereochemistry Confirmation: As a chiral molecule, its biological activity is intrinsically tied to its specific 3D arrangement. X-ray crystallography provides an unequivocal determination of the absolute configuration of stereocenters.
-
Conformational Analysis: The precise orientation of the amino, chloro, and keto functional groups influences how the molecule interacts with biological targets.
-
Crystal Packing and Solid-State Properties: For drug development, understanding the crystal lattice, intermolecular interactions, and potential for polymorphism is crucial for formulation, stability, and bioavailability.
While spectroscopic methods can provide clues to these features, single-crystal X-ray diffraction remains the gold standard for providing a definitive, high-resolution 3D atomic map.
The Gold Standard: A Proposed X-ray Crystallography Workflow
Although experimental data is not currently available, the following section outlines a robust, field-proven protocol for determining the crystal structure of 3-Amino-1-chlorobutan-2-one hydrochloride. This serves as both a guide for future research and a benchmark for comparison with other techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically >0.1 mm in all dimensions) with a well-ordered internal lattice.[1][2]
-
Methodology:
-
Dissolve high-purity 3-Amino-1-chlorobutan-2-one hydrochloride in a minimal amount of a suitable solvent or solvent system. Common choices for small polar molecules include methanol, ethanol, isopropanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate.
-
Employ a slow evaporation technique at a constant, controlled temperature (e.g., 4°C or room temperature). This is often the simplest and most effective method for small molecules.
-
Alternatively, vapor diffusion (hanging or sitting drop) or liquid-liquid diffusion methods can be used to carefully control the rate of supersaturation and promote the growth of a single, high-quality crystal.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The crystal must be mounted and maintained at a cryogenic temperature (typically around 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam.
-
Methodology:
-
Select a suitable crystal under a microscope and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of cold nitrogen gas.
-
Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[2]
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Data Processing and Structure Solution:
-
Rationale: The collected diffraction spots are used to determine the unit cell parameters and space group, and their intensities are used to calculate the electron density map of the molecule.
-
Methodology:
-
Integrate the raw diffraction data to obtain the intensities of the reflections.
-
Determine the unit cell dimensions and the crystal's space group.
-
Solve the phase problem using direct methods or Patterson methods, which are standard for small molecules.
-
Generate an initial electron density map and build a molecular model.
-
Refine the model against the experimental data to obtain the final structure with high precision.
-
-
Visualizing the X-ray Crystallography Workflow
Caption: Workflow for small molecule X-ray crystallography.
Comparative Analysis: Spectroscopic Alternatives
In the absence of a crystal structure, researchers rely on other powerful analytical techniques to piece together the molecular puzzle. Here, we compare the potential data from X-ray crystallography with the information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography (Hypothetical) | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Solid (single crystal) | Solution | Gas phase (ions) |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, proton/carbon framework, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Key Strengths | Unambiguous 3D structure determination.[1][3] | Provides detailed information about the molecular structure in solution, which is often more biologically relevant.[4][5] | High sensitivity, requires very small sample amounts, provides molecular formula.[6][7] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow.[1] The solid-state conformation may differ from the solution-state. | Does not provide absolute stereochemistry directly. Can have overlapping signals in complex molecules. | Provides limited information on stereochemistry and connectivity. |
Deep Dive into Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.[4][8] For 3-Amino-1-chlorobutan-2-one hydrochloride, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential.
Expected NMR Data and Interpretation:
-
¹H NMR: Would show the number of unique proton environments, their integration (ratio of protons), and their splitting patterns (revealing adjacent protons). Key signals would include the methine proton adjacent to the amino group, the methylene protons adjacent to the chlorine, and the methyl protons.
-
¹³C NMR: Would indicate the number of unique carbon environments, including the carbonyl carbon, and carbons bonded to the nitrogen and chlorine.
-
2D NMR (COSY): Would establish proton-proton correlations, confirming the connectivity of the butanone backbone.
-
2D NMR (HSQC/HMBC): Would link protons to the carbons they are directly attached to (HSQC) and to carbons two or three bonds away (HMBC), allowing for the complete assembly of the molecular skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 3-Amino-1-chlorobutan-2-one hydrochloride in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of a reference standard like TMS or DSS.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). This would typically include ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.
-
Data Analysis: Process the spectra and interpret the chemical shifts, coupling constants, and cross-peaks to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is a crucial piece of the structural puzzle.[9][10]
Expected Mass Spectrometry Data and Interpretation:
-
High-Resolution MS (e.g., ESI-TOF): Would provide a highly accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₄H₉ClNO).
-
Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments would reveal characteristic neutral losses and fragment ions. For this molecule, one would expect to see fragments corresponding to the loss of HCl, the chloroacetyl group, or the aminoethyl group, which helps to confirm the connectivity of the functional groups.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). Acquire both full scan MS and tandem MS (MS/MS) spectra.
-
Data Analysis: Determine the exact mass of the parent ion and propose an elemental formula. Analyze the fragmentation pattern to confirm the structural subunits.
Visualizing the Comparative Workflow
Sources
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 10. acdlabs.com [acdlabs.com]
Safety Operating Guide
A Researcher's Comprehensive Guide to Safely Handling 3-Amino-1-chlorobutan-2-one hydrochloride
An In-Depth Technical Guide for Laboratory Safety and Chemical Handling
As a Senior Application Scientist, it is imperative to approach novel or reactive compounds with a structured and informed safety protocol. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-chlorobutan-2-one hydrochloride, a compound that, due to its alpha-haloketone and amine hydrochloride functionalities, requires meticulous handling procedures. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, from initial handling to final disposal.
Understanding the Inherent Risks: A Causality-Driven Approach
Therefore, our primary safety directives are to prevent inhalation, ingestion, and direct contact with skin and eyes. The following operational and disposal plans are built upon this foundational principle.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against exposure. A risk assessment dictates that for handling 3-Amino-1-chlorobutan-2-one hydrochloride, the following PPE is mandatory.[5][6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with an inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., butyl rubber or neoprene). | Nitrile gloves offer good dexterity and protection against a range of chemicals, but prolonged exposure or contact with reactive compounds can lead to degradation.[5][8] The outer glove provides an additional, more robust barrier. Halogenated hydrocarbons can attack many glove materials, so selecting a glove with proven resistance is critical.[8][9] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield worn over the goggles is required when there is a risk of splashing or when handling larger quantities.[5][6] | Protects against splashes of the chemical, which can cause serious eye irritation or damage.[1][2] The face shield offers a broader area of protection for the entire face. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin from accidental spills and splashes.[5] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is necessary if handling the solid outside of a certified chemical fume hood or if aerosolization is possible.[5][6][10] | Prevents the inhalation of fine particles or vapors, which may be harmful and cause respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and accidents.
1. Pre-Handling Preparations:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Designate a specific area within the fume hood for the handling of this compound.
-
Have a chemical spill kit readily accessible.[11] This kit should contain an absorbent material suitable for organic compounds and a neutralizing agent for acidic compounds.
-
Verify that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[12]
2. Weighing and Transfer:
-
Always handle the solid form of 3-Amino-1-chlorobutan-2-one hydrochloride within a chemical fume hood to avoid inhalation of dust particles.[2]
-
Use anti-static tools and weigh paper.
-
When transferring the compound, do so slowly and carefully to prevent aerosolization.
-
If dissolving the compound, add the solid to the solvent slowly to control any potential exothermic reactions.
3. Reaction Quenching and Work-up:
-
Be mindful that reactions involving alpha-haloketones can be vigorous.
-
Quench reactions slowly and in a controlled manner, preferably in an ice bath to manage any exotherms.
Emergency Response: Spill and Exposure Protocols
In the event of an accidental release, a swift and correct response is crucial.[12][13][14]
1. Minor Spill (Contained within the fume hood):
-
Alert colleagues in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a commercial absorbent).
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container.[15]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
2. Major Spill (Outside of the fume hood):
-
Evacuate the immediate area and alert others.[14]
-
If the substance is volatile or dusty, and if it is safe to do so, close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team immediately.[15]
-
Provide them with the name of the chemical and a copy of this handling guide.
3. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.[16]
1. Waste Segregation:
-
All solid waste contaminated with 3-Amino-1-chlorobutan-2-one hydrochloride (e.g., gloves, weigh paper, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
This compound is a halogenated organic substance. Therefore, liquid waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[17][18][19] Do not mix with non-halogenated waste streams to avoid costly and complex disposal procedures.[18]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("3-Amino-1-chlorobutan-2-one hydrochloride"), and the approximate concentration and quantity.[18]
3. Neutralization of Residuals:
-
For cleaning glassware, a preliminary rinse with a suitable organic solvent can be collected into the halogenated waste stream.
-
Subsequent cleaning with soap and water is then appropriate.
-
Small residual amounts of the acidic hydrochloride salt on surfaces can be neutralized with a mild base solution, such as sodium bicarbonate, before final cleaning.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[20] Follow their specific procedures for waste pickup and disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 3-Amino-1-chlorobutan-2-one hydrochloride, ensuring personal safety and the integrity of their research.
References
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Resistance To Chemicals of Common Glove Materials. Berkeley EH&S. Retrieved from [Link]
-
Oregon State University. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet - Chlorobutanol NF Hydrous. Retrieved from [Link]
-
Microflex. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
-
International Atomic Energy Agency. (n.d.). Management of Alpha-Contaminated Wastes. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
ChemBK. (2024, April 9). Chlorobutanone. Retrieved from [Link]
-
The University of Alabama. (n.d.). Guidelines and Procedures for Decommissioning of a Laboratory. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pccarx.com [pccarx.com]
- 3. Chlorobutanone [chembk.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fac.uncg.edu [fac.uncg.edu]
- 10. download.basf.com [download.basf.com]
- 11. acs.org [acs.org]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. umanitoba.ca [umanitoba.ca]
- 14. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 19. bucknell.edu [bucknell.edu]
- 20. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
